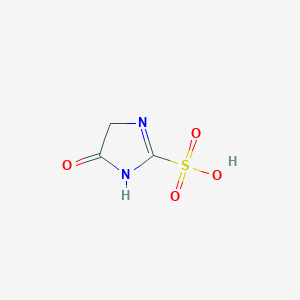
Ethyl 3-methoxy-4-methylbenzoate
Descripción general
Descripción
Ethyl 3-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 3-methoxy-4-methylbenzoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various chemical syntheses due to its unique structural properties.
Mecanismo De Acción
Target of Action
Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, which this compound is a part of, are known to undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical reactions .
Pharmacokinetics
The molecular weight of the compound, which is an important factor in determining its pharmacokinetic properties, is 1661739 .
Action Environment
The action of 3-Methoxy-4-methyl-benzoic acid ethyl ester can be influenced by various environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxy-4-methylbenzoate can be synthesized through the esterification of 3-methoxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 3-methoxy-4-methylbenzoic acid.
Reduction: 3-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-methoxy-4-methylbenzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to prepare various derivatives and study reaction mechanisms.
Biology: It is used in studies involving esterases and their role in hydrolyzing ester bonds.
Medicine: Research into its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.
Industry: Employed in the fragrance industry for its aromatic properties and in the production of fine chemicals.
Comparación Con Compuestos Similares
Methyl 3-methoxy-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxybenzoate: Lacks the methyl group on the benzene ring.
Ethyl 3-methylbenzoate: Lacks the methoxy group on the benzene ring.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its reactivity and applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
ethyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAUSENVGLLUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide](/img/structure/B3359481.png)








![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)



